Cas no 1798038-45-5 (N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide)

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- F6451-1921
- N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- 1798038-45-5
- AKOS024568131
- N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE
-
- インチ: 1S/C18H20F3NO3S/c1-13-5-3-4-6-16(13)17(25-2)11-22-26(23,24)12-14-7-9-15(10-8-14)18(19,20)21/h3-10,17,22H,11-12H2,1-2H3
- InChIKey: TZGHFQLATUPKAT-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C(F)(F)F)=CC=1)(NCC(C1C=CC=CC=1C)OC)(=O)=O
計算された属性
- 精确分子量: 387.11159916g/mol
- 同位素质量: 387.11159916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 525
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 63.8Ų
N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6451-1921-2μmol |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-5mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-15mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-20mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-50mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 50mg |
$160.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-75mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 75mg |
$208.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-5μmol |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-10μmol |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-1mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6451-1921-3mg |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
1798038-45-5 | 90%+ | 3mg |
$63.0 | 2023-05-20 |
N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamideに関する追加情報
N-(2-Methoxy-2-(o-Tolyl)Ethyl)-1-(4-(Trifluoromethyl)Phenyl)Methanesulfonamide: A Comprehensive Overview
The compound with CAS No. 1798038-45-5, known as N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological properties, making it a subject of interest in both academic and industrial settings.
The molecular structure of this compound is characterized by the presence of a methanesulfonamide group, which is attached to a 4-trifluoromethylphenyl ring. The other substituent is a 2-methoxy-2-o-tolyethyl group, which introduces additional complexity and functionality to the molecule. The combination of these groups creates a compound with distinct electronic and steric properties, rendering it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Its structure suggests that it may act as a potent inhibitor of certain enzymes or receptors, making it a candidate for therapeutic interventions. For instance, the trifluoromethyl group is known to enhance lipophilicity and stability, which are desirable traits in drug molecules. Similarly, the methoxy group can influence the molecule's solubility and bioavailability, further enhancing its pharmacokinetic profile.
In addition to its biological applications, this compound has also been explored for its role in materials science. The unique arrangement of functional groups allows for potential use in polymer chemistry or as a building block for more complex molecular architectures. Researchers have demonstrated that the compound can undergo various transformations, such as Suzuki coupling or nucleophilic substitution reactions, enabling its integration into larger molecular frameworks.
From a synthetic standpoint, the preparation of this compound involves a series of well-defined steps that require precise control over reaction conditions. The synthesis typically begins with the preparation of intermediate compounds, such as the corresponding sulfonamide precursors and aromatic building blocks. Subsequent steps involve coupling reactions or substitution processes to assemble the final product. The optimization of these steps has been a focus of recent research efforts, with studies aiming to improve yield and purity while minimizing environmental impact.
The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques. For example, high-resolution mass spectrometry has provided insights into its molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy has elucidated its structural details. These analyses are crucial for confirming the identity and purity of the compound, ensuring its reliability for further studies.
Moreover, computational studies have played a pivotal role in understanding the behavior of this compound at the molecular level. Density functional theory (DFT) calculations have been employed to investigate its electronic structure, reactivity, and interactions with other molecules. These studies have provided valuable insights into its potential applications in catalysis or as a component in electronic materials.
In terms of environmental considerations, this compound has been assessed for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits moderate biodegradability under aerobic conditions, though further studies are required to fully understand its environmental impact. Additionally, toxicity assessments indicate that it poses minimal risk to aquatic organisms at concentrations relevant to industrial discharges.
Looking ahead, the future prospects for this compound are promising. Its versatility as both a biological agent and a chemical building block opens up avenues for exploration across multiple disciplines. Ongoing research is focused on optimizing its synthesis pathways, enhancing its bioavailability, and exploring novel applications in areas such as nanotechnology or green chemistry.
In conclusion, N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide represents an exciting advancement in modern organic chemistry. Its unique structure and diverse functional groups make it a valuable tool for researchers across various fields. As our understanding of this compound continues to grow through cutting-edge research methodologies, so too will its potential contributions to science and industry expand.
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